2-硝基-4-羧基苯基-N,N-二苯基氨基甲酸酯

描述

2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate, also known as NCDPC, is an organic compound that has been used in a variety of scientific research applications. It is a synthetic compound that can be synthesized in a laboratory setting, and it has been found to have a variety of biochemical and physiological effects.

科学研究应用

有机化学应用:

- Sheradsky 和 Salemnick (1972) 探索了苄基 N-羟基氨基甲酸酯与硝基氟苯的反应,导致形成苄基 N-(硝基苯氧基)氨基甲酸酯和联苯和二苯醚的衍生物。这项研究表明在合成有机化学中具有潜在的应用,特别是在形成 N,O-二苯基羟胺作为中间体方面 (Sheradsky & Salemnick, 1972).

材料科学应用:

- 陈等人(1999 年)展示了在电子设备中使用含有硝胺氧化还原中心的分子。该分子表现出负微分电阻和显着的开-关峰谷比,表明其在分子电子器件中的潜力 (Chen, Reed, Rawlett, & Tour, 1999).

药理学和药物设计应用:

- 霍奇森和卡西达(1961 年)研究了大鼠肝脏中 N,N-二烷基氨基甲酸酯的代谢,包括 N,N-二甲基-对硝基苯基氨基甲酸酯。该研究重点介绍了参与这些化合物代谢的酶促过程,这与理解类似氨基甲酸酯的药理作用和毒性有关 (Hodgson & Casida, 1961).

分析化学应用:

- 切赫、弗里泽和乌姆兰德(1980 年)合成了不对称取代的二苯基氨基甲酸腙,包括 1-(4-硝基苯基)-5-苯基氨基甲酸腙。他们的研究表明,由于螯合物中的摩尔吸收率增加,分析灵敏度得到改善,这表明在分析方法和检测技术中具有应用 (Czech, Friese, & Umland, 1980).

环境和检测应用:

- Senthilkumar 等人(2018 年)开发了一种使用二羧基取代配体的发光金属有机骨架,用于高效检测水性介质中的含硝基炸药和抗生素。这展示了此类化合物在环境监测和安全应用中的潜力 (Senthilkumar, Goswami, Smith, Bajaj, & Neogi, 2018).

作用机制

Target of Action

The primary target of NCDC is chymotrypsin , a digestive enzyme . It also targets mast cells , which play a crucial role in the immune response .

Mode of Action

NCDC acts as a specific chromogenic inactivator of chymotrypsin . It inhibits anti-IgE-mediated histamine release and inositol trisphosphate (IP3) production in mast cells, possibly by a mechanism involving inhibition of phospholipase C (PLC) .

Biochemical Pathways

The inhibition of chymotrypsin and PLC by NCDC affects several biochemical pathways. The inhibition of chymotrypsin affects the digestion process, while the inhibition of PLC disrupts the production of IP3, a secondary messenger involved in intracellular signal transduction .

Pharmacokinetics

Its storage temperature (2-8°c) suggests that it may have specific stability and solubility characteristics .

Result of Action

The inhibition of chymotrypsin by NCDC can affect protein digestion. Its action on mast cells can modulate immune responses, potentially reducing histamine release and thus alleviating allergic reactions . Furthermore, NCDC has been reported to exhibit antimicrobial activities by inhibiting microbial sulfhydryl-dependent enzymes involved in the synthesis of folic acid.

Action Environment

Environmental factors such as temperature and pH can influence the action, efficacy, and stability of NCDC. For instance, its storage temperature suggests that it may be sensitive to heat

安全和危害

未来方向

Given its various biological activities, NCDC could be further explored for its potential applications in medicine, such as its antimicrobial and antitumor properties. Additionally, its inhibitory effects on certain enzymes and blood coagulation factors could be of interest in the development of new therapeutic agents .

生化分析

Biochemical Properties

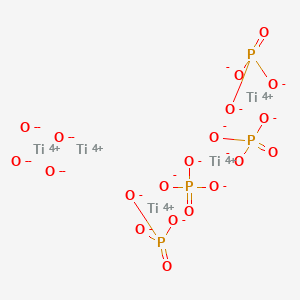

2-nitro-4-carboxyphenyl-N,N-diphenylcarbamate is known to act as an inhibitor of phospholipase C . It also inhibits blood coagulation factors II, VII, IX, and X, as well as serine esterases . Additionally, it functions as a plant-growth regulator . The compound interacts with enzymes and proteins involved in these biochemical pathways, inhibiting their activity and thereby affecting various biochemical reactions.

Cellular Effects

2-nitro-4-carboxyphenyl-N,N-diphenylcarbamate has been shown to exhibit antimicrobial activities by inhibiting microbial sulfhydryl-dependent enzymes involved in the synthesis of folic acid. It also has potent antitumor properties, demonstrating effectiveness against human lung carcinoma cell lines. The compound influences cell function by inhibiting key enzymes, which can affect cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 2-nitro-4-carboxyphenyl-N,N-diphenylcarbamate exerts its effects by binding to and inhibiting phospholipase C . This inhibition prevents the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which are crucial for intracellular calcium signaling and other cellular processes . The compound also inhibits histamine release and Ca2+ mobilization from intracellular stores in mast cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-nitro-4-carboxyphenyl-N,N-diphenylcarbamate have been observed to change over time. The compound is stable under standard storage conditions (2-8°C) . Long-term studies have shown that it can inhibit histamine release and Ca2+ mobilization in mast cells over extended periods

Dosage Effects in Animal Models

In animal models, the effects of 2-nitro-4-carboxyphenyl-N,N-diphenylcarbamate vary with different dosages. The compound dose-dependently inhibits histamine release from rat peritoneal mast cells induced by anti-IgE . Higher doses may lead to increased inhibition of histamine release and Ca2+ mobilization, but could also result in toxic or adverse effects

Metabolic Pathways

2-nitro-4-carboxyphenyl-N,N-diphenylcarbamate is involved in metabolic pathways that include the inhibition of phospholipase C and other enzymes . The compound’s interaction with these enzymes affects metabolic flux and metabolite levels, particularly those related to folic acid synthesis and intracellular calcium signaling.

Transport and Distribution

The transport and distribution of 2-nitro-4-carboxyphenyl-N,N-diphenylcarbamate within cells and tissues involve interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in various cellular compartments, affecting its overall activity and function.

Subcellular Localization

2-nitro-4-carboxyphenyl-N,N-diphenylcarbamate is localized in specific subcellular compartments, where it exerts its inhibitory effects on target enzymes . The compound’s activity and function are influenced by its subcellular localization, which may be directed by targeting signals or post-translational modifications .

属性

IUPAC Name |

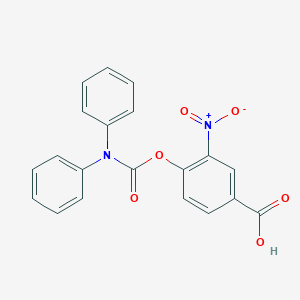

4-(diphenylcarbamoyloxy)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O6/c23-19(24)14-11-12-18(17(13-14)22(26)27)28-20(25)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNYDAFUTZRAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147200 | |

| Record name | 2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10556-88-4 | |

| Record name | 2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010556884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-4-carboxyphenyl-N,N-diphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。